molecular formula C5H13NO6 B3061129 Ammonium-D-xylonate CAS No. 5461-96-1

Ammonium-D-xylonate

Cat. No.: B3061129
CAS No.: 5461-96-1
M. Wt: 183.16 g/mol
InChI Key: VUOKJALMVMFERM-UHFFFAOYSA-N
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Description

Ammonium-D-xylonate, also known as D-xylonic acid ammonium salt, is a chemical compound with the molecular formula C5H13NO6. It is derived from D-xylonic acid and is commonly used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Ammonium-D-xylonate, also known as D-Xylonic acid ammonium salt , is primarily involved in the xylose utilization pathway . This pathway is crucial for the metabolism of D-xylose, a sugar that is abundant in biomass and can be converted into a variety of industrially relevant compounds .

Mode of Action

The mode of action of this compound involves several enzymatic reactions. The first step in the pathway is the conversion of D-xylose into D-xylonolactone by D-xylose dehydrogenase. D-xylonolactone is then converted to D-xylonate by D-xylonolactone lactonase .

Biochemical Pathways

The biochemical pathway affected by this compound is the xylose utilization pathway . This pathway involves a series of enzymatic reactions that convert D-xylose to α-ketoglutarate without loss of carbon . After D-xylonate is formed, it is further converted by D-xylonate dehydratase into 2-keto-3-deoxy-xylonate, which is then converted by 2-keto-3-deoxy-xylonate dehydratase to α-ketoglutarate semialdehyde. Finally, α-ketoglutarate semialdehyde is converted into α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase .

Pharmacokinetics

It is known that d-xylonic acid accumulation can occur due to the overexpression of xylose dehydrogenase and inefficient expression of enzymes involved in d-xylonic acid assimilation . This accumulation can lead to a redox imbalance and insufficient cofactors, which can affect the bioavailability of the compound .

Result of Action

The result of this compound’s action is the conversion of D-xylose to α-ketoglutarate, a key intermediate in the citric acid cycle . This conversion allows for the efficient utilization of D-xylose, a sugar that is abundant in biomass but often underutilized in industrial processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the accumulation of D-xylonic acid can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation . Therefore, the environment in which the xylose utilization pathway operates can significantly impact the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium-D-xylonate can be synthesized through the fermentation of D-xylose using engineered microorganisms. The process involves the conversion of D-xylose to D-xylonolactone by D-xylose dehydrogenase, followed by the conversion of D-xylonolactone to D-xylonate by D-xylonolactone lactonase . The final step involves the neutralization of D-xylonic acid with ammonium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes with engineered strains of bacteria such as Escherichia coli and Pseudomonas putida. These strains are optimized to produce high yields of D-xylonate from biomass hydrolysates .

Chemical Reactions Analysis

Types of Reactions

Ammonium-D-xylonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of D-xylonic acid, such as D-xylonic acid esters and amides .

Scientific Research Applications

Ammonium-D-xylonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • D-xylonic acid lithium salt
  • L-xylonic acid lithium salt
  • 2-Keto-3-deoxy-D-gluconic acid lithium salt
  • Sodium pyruvate
  • 2-Keto-D-gluconic acid hemicalcium salt hydrate

Uniqueness

Ammonium-D-xylonate is unique due to its specific role in the xylose utilization pathway and its ability to be produced in high yields through biotechnological processes. Its versatility as a platform chemical and its applications in various fields make it distinct from other similar compounds .

Properties

IUPAC Name

azane;2,3,4,5-tetrahydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOKJALMVMFERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969879
Record name Pentonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-96-1
Record name NSC15831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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